molecular formula C22H28ClN3O4S B12478875 N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide

N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide

Cat. No.: B12478875
M. Wt: 466.0 g/mol
InChI Key: SDRGLIONJVSREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide is a synthetic organic compound It is characterized by the presence of a glycinamide backbone, substituted with various functional groups including a chloro-methylphenyl group, a methylphenylsulfonyl group, and a morpholin-4-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with appropriate amine derivatives.

    Introduction of the chloro-methylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Addition of the methylphenylsulfonyl group: This can be done using sulfonylation reactions.

    Attachment of the morpholin-4-yl ethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide
  • N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(piperidin-4-yl)ethyl]glycinamide

Uniqueness

N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications, such as selective enzyme inhibition or specific receptor targeting.

Properties

Molecular Formula

C22H28ClN3O4S

Molecular Weight

466.0 g/mol

IUPAC Name

2-(4-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C22H28ClN3O4S/c1-17-3-6-20(7-4-17)31(28,29)26(21-8-5-19(23)15-18(21)2)16-22(27)24-9-10-25-11-13-30-14-12-25/h3-8,15H,9-14,16H2,1-2H3,(H,24,27)

InChI Key

SDRGLIONJVSREC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCN2CCOCC2)C3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.